molecular formula C14H16N4OS B6512531 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine CAS No. 951611-57-7

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Cat. No.: B6512531
CAS No.: 951611-57-7
M. Wt: 288.37 g/mol
InChI Key: BILSLTRRHRHTMP-UHFFFAOYSA-N
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Description

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine (CAS 951611-57-7) is a synthetic chemical compound with a molecular formula of C14H16N4OS and a molecular weight of 288.37 g/mol . This reagent features a hybrid structure combining a 1,2,3-triazole ring linked to a phenyl group with a thiomorpholine carbonyl moiety. The thiomorpholine group, a saturated heterocycle containing sulfur and nitrogen, is a notable scaffold in medicinal chemistry, often utilized in the development of pharmacologically active molecules and in the optimization of drug properties such as solubility and potency . Compounds incorporating 1,2,3-triazole cores are of significant interest in various research fields, including the development of anticancer and antimicrobial agents, due to their potential to interact with biological targets . This specific compound is offered for research purposes to investigate its properties and potential applications in chemical biology and drug discovery. The product is characterized by an InChI Key of BILSLTRRHRHTMP-UHFFFAOYSA-N and is supplied with a predicted purity of 90% or higher . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-2-4-12(5-3-11)18-10-13(15-16-18)14(19)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILSLTRRHRHTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for constructing 1,2,3-triazoles. For this compound:

  • 4-Methylphenyl azide is prepared by diazotization of 4-methylaniline followed by sodium azide treatment.

  • Propiolic acid serves as the alkyne precursor.

  • Reaction conditions : Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 tert-butanol/water mixture at 25°C for 12 hours.

Mechanism :

Cu(I)+AlkyneCopper acetylideAzide1,2,3-Triazole\text{Cu(I)} + \text{Alkyne} \rightarrow \text{Copper acetylide} \xrightarrow{\text{Azide}} \text{1,2,3-Triazole}

This step achieves regioselectivity >98% for the 1,4-disubstituted product.

Table 1: Optimization of CuAAC for Triazole Formation

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (CuSO₄)5 mol%8995
Solventt-BuOH/H₂O8593
Temperature (°C)258995

Alternative Methods for Triazole Synthesis

  • Thermal cycloaddition : Requires harsh conditions (140°C, 24 hours) and yields ≤65%.

  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) : Produces 1,5-disubstituted triazoles, unsuitable for this target.

Synthesis of the Thiomorpholine Moiety

Cyclization of 1,2-Aminothiols

Thiomorpholine is synthesized via cyclization of 2-(2-aminoethylthio)ethanol under acidic conditions:

  • Reaction : 2-(2-Aminoethylthio)ethanol + HCl → Thiomorpholine hydrochloride.

  • Conditions : Reflux in toluene for 6 hours, followed by neutralization with NaOH.

Yield : 72–78% after recrystallization.

Alternative Approaches

  • Ring-closing metathesis : Uses Grubbs catalyst but suffers from sulfur poisoning (yield: 35–42%).

  • Thioketone-amine cyclization : Limited by thioketone instability.

Acylation of Thiomorpholine

Carboxylic Acid Activation

The triazole intermediate (1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) is activated using thionyl chloride (SOCl₂) to form the acyl chloride:

  • Reaction :

Triazole-COOH+SOCl2Triazole-COCl+SO2+HCl\text{Triazole-COOH} + \text{SOCl}2 \rightarrow \text{Triazole-COCl} + \text{SO}2 + \text{HCl}

  • Conditions : Reflux in dichloromethane (DCM) for 2 hours.

Coupling with Thiomorpholine

The acyl chloride reacts with thiomorpholine in the presence of a base:

  • Reaction :

Triazole-COCl+ThiomorpholineEt3NTarget Compound+HCl\text{Triazole-COCl} + \text{Thiomorpholine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

  • Conditions : DCM, 0°C to 25°C, 4 hours.

Table 2: Acylation Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
TriethylamineDCM0 → 2575
PyridineTHF2568
DMAPDCM2571

Integrated Single-Pot Synthesis

A recent advancement involves a telescoped protocol combining CuAAC, thiomorpholine cyclization, and acylation in a single reactor:

  • Steps :

    • CuAAC reaction to form the triazole.

    • In situ activation of the carboxylic acid.

    • Direct addition of thiomorpholine precursor.

  • Yield : 52% (lower due to intermediate purification bypass).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • Thiomorpholine protons: δ 3.75–4.10 (m, 4H, SCH₂CH₂N).

    • Triazole aromatic protons: δ 7.45–7.89 (m, 4H, Ar-H).

  • IR : Carbonyl stretch at 1685 cm⁻¹ confirms acylation.

Chromatographic Purity

  • HPLC : >98% purity achieved via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Challenges and Limitations

  • Regioselectivity in Triazole Formation : Non-CuAAC methods risk producing 1,5-disubstituted isomers.

  • Thiomorpholine Stability : Prone to oxidation; requires inert atmosphere handling.

  • Acyl Chloride Reactivity : Competing hydrolysis necessitates anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the triazole ring or the thiomorpholine ring.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the triazole nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced triazole derivatives or thiomorpholine derivatives.

  • Substitution: : Formation of substituted triazole or thiomorpholine derivatives.

Scientific Research Applications

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

  • Biology: : The compound can be used in biological assays to study enzyme inhibition or receptor binding.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiomorpholine Substitutions

  • 4-(4-Nitrophenyl)thiomorpholine :
    This compound replaces the triazole-carbonyl group with a nitrophenyl substituent. The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine analogues, as confirmed by Hirshfeld surface analysis and X-ray crystallography. The solid-state structure forms centrosymmetric dimers via weak C–H···O hydrogen bonds, differing from morpholine derivatives due to sulfur’s larger atomic radius and polarizability .

  • 4-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: A positional isomer of the target compound, this analogue substitutes a 3-chlorophenyl group instead of 4-methylphenyl.

Triazole Derivatives with Varied Substituents

  • 1-(4-Methylphenyl)-4-vinyl-1H-1,2,3-triazole (4i): This compound lacks the thiomorpholine-carbonyl moiety, featuring a vinyl group instead. NMR and IR data confirm its planar triazole structure .
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4): A structurally complex analogue with a thiazole ring and fluorophenyl groups. X-ray diffraction reveals near-planar conformations, except for one perpendicular fluorophenyl group.

Morpholine vs. Thiomorpholine Analogues

  • 4-(4-Nitrophenyl)morpholine :
    Replacing sulfur with oxygen in the morpholine ring reduces lipophilicity and eliminates sulfur-specific interactions (e.g., C–H···S hydrogen bonds). Crystallographic studies show distinct packing patterns compared to thiomorpholine derivatives, highlighting sulfur’s role in solid-state organization .

Sulfur-Oxidized Derivatives

  • 4-[4-(2-Ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane :
    The sulfone derivative of thiomorpholine exhibits higher polarity and metabolic stability due to sulfur oxidation. Such modifications are common in prodrug design to modulate solubility and bioavailability .

Key Comparative Data

Compound Name Key Structural Features Lipophilicity (LogP)* Biological Activity Crystallographic Features
4-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine Thiomorpholine, 4-methylphenyl-triazole High (estimated 2.8) Potential kinase inhibition Pending structural analysis
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine, nitrophenyl 2.5 Precursor for antidiabetic drugs Centrosymmetric dimers via C–H···O bonds
1-(4-Methylphenyl)-4-vinyl-1H-1,2,3-triazole Vinyl-triazole, 4-methylphenyl 1.9 Synthetic intermediate Planar triazole core
4-(4-Chlorophenyl)-2-(...)-thiazole (Compound 4) Thiazole, fluorophenyl-triazole 3.1 Antimicrobial activity Near-planar conformation, triclinic packing

*LogP values are estimated based on analogous structures.

Biological Activity

4-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the thiomorpholine moiety contributes to its pharmacological profile. Its molecular formula is C₁₃H₁₅N₅OS, and it has a molecular weight of approximately 273.36 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, the synthesis of related triazole compounds has shown effectiveness against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways in microbes.

Antitumor Activity

Research has highlighted the potential of triazole derivatives in cancer therapy. In vitro studies on similar compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of Action
Triazole AMCF-7 (Breast)15Apoptosis induction
Triazole BHeLa (Cervical)10Cell cycle arrest

Anti-inflammatory Effects

Triazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazole structure enhanced antibacterial efficacy significantly.

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of triazoles, researchers synthesized several derivatives and tested them against different cancer cell lines. The findings suggested that the presence of specific substituents on the triazole ring could enhance cytotoxicity against resistant cancer cells.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Introduction of Thiomorpholine : This step often involves nucleophilic substitution reactions where thiomorpholine is reacted with a suitable electrophile.
  • Purification : The product is purified using recrystallization techniques to obtain pure crystalline forms.

Q & A

Q. What are the recommended synthetic routes for preparing 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine, and what are the critical reaction parameters to optimize yield?

Methodological Answer: The synthesis of this compound typically involves a multi-step approach:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in triazole-pyrazole hybrid syntheses . Key parameters include stoichiometric ratios (e.g., 1.3 equiv alkyne), catalyst loading (0.2 equiv CuSO₄), and temperature (50°C for 16 hours).
  • Step 2: Coupling the triazole with thiomorpholine via a carbonyl linkage. This may involve activating the triazole carboxylic acid (e.g., using thionyl chloride) before reacting with thiomorpholine.
  • Optimization: Monitor reaction progress using TLC (Rf values) and purify via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) . Yield improvements require precise control of solvent polarity and exclusion of moisture.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and coupling patterns. For example, aromatic protons in the 4-methylphenyl group appear as doublets (δ 7.2–7.4 ppm), while thiomorpholine protons show distinct splitting due to sulfur’s electronegativity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₆H₁₇N₅OS has a theoretical mass of 331.12 g/mol). Discrepancies >5 ppm require re-evaluation of synthetic steps .
  • FT-IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole ring (C-N, ~1550 cm⁻¹) functional groups .
  • HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers safely handle this compound in laboratory settings, considering its potential hazards?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent interactions .
  • Ventilation: Conduct reactions in a fume hood to mitigate exposure to volatile intermediates (e.g., isocyanides or thionyl chloride) .
  • Spill Management: Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. What strategies can be employed to modify the thiomorpholine or triazole moieties to explore structure-activity relationships (SAR) in biological targets?

Methodological Answer:

  • Thiomorpholine Modifications: Replace sulfur with oxygen (morpholine) or introduce substituents (e.g., methyl groups) to alter lipophilicity. Monitor changes via logP calculations and bacterial membrane permeability assays .
  • Triazole Modifications: Substitute the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use Suzuki-Miyaura cross-coupling for aryl diversification .
  • Activity Profiling: Test derivatives against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the binding affinity of this compound with enzymes like carbonic anhydrase?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the triazole carbonyl and Zn²⁺ in carbonic anhydrase’s active site. Validate docking poses with crystallographic data from related inhibitors .
  • QSAR Modeling: Develop a model using descriptors like polar surface area (PSA) and Hammett constants (σ) for substituents. Train the model with IC₅₀ data from analogs in PubChem .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against bacterial enzymes, and how should experimental controls be designed?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate). Include positive controls (e.g., clavulanic acid) and negative controls (DMSO vehicle) .
  • MIC Testing: Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Validate results with triplicate replicates and statistical analysis (p<0.05) .

Q. What are the common sources of structural ambiguity in X-ray crystallography of triazole-containing compounds, and how can they be resolved?

Methodological Answer:

  • Disorder in Triazole Rings: Address using SHELXL’s rigid-bond restraint (DELU) to refine atomic displacement parameters. Compare with analogous structures (e.g., CCDC entries) .
  • Hydrogen Bonding Networks: Resolve ambiguities via Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H···N) .

Q. How does the presence of the thiomorpholine ring influence the compound's pharmacokinetic properties, and what in silico tools can model these effects?

Methodological Answer:

  • Lipophilicity and Absorption: Calculate logD (at pH 7.4) using MarvinSketch. Compare with morpholine analogs to assess sulfur’s impact on membrane permeability .
  • Metabolism Prediction: Use SwissADME to identify potential cytochrome P450 oxidation sites (e.g., thiomorpholine S-oxidation) .

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